![molecular formula C5H5BrOS B3152546 4-Bromo-2-methoxythiophene CAS No. 73882-42-5](/img/structure/B3152546.png)
4-Bromo-2-methoxythiophene
Overview
Description
4-Bromo-2-methoxythiophene is a chemical compound that belongs to the family of heterocyclic compounds. It is a derivative of thiophene and is widely used in scientific research applications. The compound is known for its unique chemical properties and has been studied extensively for its potential use in various fields.
Scientific Research Applications
- Conjugated Polymers : Researchers study the polymerization of 2-bromo-3-methoxythiophene (a related compound) to create conjugated polymers. These materials exhibit semiconducting properties and find use in organic electronics, such as organic solar cells and field-effect transistors .
Materials Science
Mechanism of Action
Target of Action
4-Bromo-2-methoxythiophene is a chemical compound used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki-Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling . This reaction involves the transfer of an organoboron reagent to a palladium complex, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling is a significant biochemical pathway affected by 4-Bromo-2-methoxythiophene. This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point and density , may influence its bioavailability.
Result of Action
The molecular effect of 4-Bromo-2-methoxythiophene’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling This can lead to the synthesis of various organic compounds
properties
IUPAC Name |
4-bromo-2-methoxythiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZQHYAOWYBMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CS1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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